2-Acetamido-3-aminoquinoxaline

Description

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(3-aminoquinoxalin-2-yl)acetamide |

InChI |

InChI=1S/C10H10N4O/c1-6(15)12-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,11,13)(H,12,14,15) |

InChI Key |

XLJHDMMTSGBZLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=CC=CC=C2N=C1N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-3-aminoquinoxaline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives represent a pivotal class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that have captured the attention of the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of a specific derivative, 2-Acetamido-3-aminoquinoxaline, also known as N-(3-aminoquinoxalin-2-yl)acetamide. While direct and extensive research on this particular molecule is emerging, this guide synthesizes available information on closely related analogues to infer its chemical characteristics, potential synthetic pathways, and prospective biological significance. By examining the established structure-activity relationships within the quinoxaline family, we aim to provide a foundational resource for researchers interested in the exploration and application of this promising compound.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[1] This nitrogen-containing heterocycle is a versatile pharmacophore found in a variety of biologically active molecules with applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point for the design of novel therapeutic agents. The introduction of amino and acetamido groups, in particular, has been shown to modulate the biological activity of various heterocyclic compounds.[3]

Chemical Structure and Properties of this compound

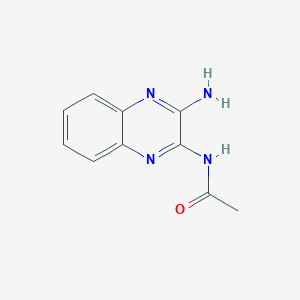

The chemical structure of this compound is characterized by a quinoxaline core substituted with an acetamido group at the 2-position and an amino group at the 3-position.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀N₄O |

| Molecular Weight | 202.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Melting Point | Expected to be relatively high due to the potential for intermolecular hydrogen bonding |

Synthesis of this compound

A definitive, published synthesis for this compound is not currently available. However, based on established quinoxaline chemistry, a plausible synthetic route can be proposed. A convergent approach is often employed for the synthesis of substituted quinoxalines.[4]

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 2,3-diaminoquinoxaline. The synthesis could proceed via a selective acylation of one of the amino groups.

Figure 2: Proposed synthetic workflow for this compound.

Rationale behind the proposed synthesis:

-

Starting Material: o-Phenylenediamine is a common and commercially available starting material for the synthesis of quinoxalines.

-

Formation of the Quinoxaline Core: The reaction of o-phenylenediamine with cyanogen is a known method for the preparation of 2,3-diaminoquinoxaline.

-

Selective Acylation: The key step would be the selective acylation of one of the amino groups of 2,3-diaminoquinoxaline. This could be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the acylating agent (acetic anhydride or acetyl chloride), temperature, and reaction time. The use of a protecting group strategy could also be employed to achieve selectivity, although this would add extra steps to the synthesis.

Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on general acylation procedures for aromatic amines.

Step 1: Synthesis of 2,3-Diaminoquinoxaline

-

Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol).

-

Bubble cyanogen gas through the solution at a controlled rate and temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product, 2,3-diaminoquinoxaline, can be isolated by filtration or extraction.

Step 2: Synthesis of this compound

-

Dissolve 2,3-diaminoquinoxaline in a suitable solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (e.g., 1 equivalent) of acetic anhydride or acetyl chloride dropwise with stirring.

-

Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, quench the reaction with water or a mild base.

-

Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be anticipated.[4][5]

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.0 | Multiplets |

| NH₂ Protons | Broad singlet | |

| NH Proton (Acetamido) | ~8.0 - 9.0 | Singlet |

| CH₃ Protons (Acetamido) | ~2.0 - 2.5 | Singlet |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quinoxaline Carbons (C-5, C-6, C-7, C-8) | 120 - 140 |

| Quinoxaline Carbons (C-2, C-3, C-4a, C-8a) | 140 - 160 |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Methyl Carbon (CH₃) | 20 - 30 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (Amino and Amide) | 3200 - 3500 |

| C=O Stretching (Amide) | 1650 - 1690 |

| C=N and C=C Stretching (Aromatic Rings) | 1500 - 1600 |

| N-H Bending | 1550 - 1650 |

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring.

Potential Biological Activities and Applications

While specific biological data for this compound is scarce, the broader class of quinoxaline derivatives has demonstrated a wide range of pharmacological activities. The presence of both amino and acetamido groups could impart unique biological properties.

Potential as an Antimicrobial Agent

Many quinoxaline derivatives exhibit potent antibacterial and antifungal activities.[6] The introduction of an acetamido group has been shown to enhance the antimicrobial properties of other heterocyclic scaffolds.[3] Therefore, it is plausible that this compound could be investigated as a potential antimicrobial agent.

Potential as a Cytotoxic Agent

Quinoxaline-based compounds have been extensively studied for their anticancer properties.[4] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.

Figure 3: Logical relationship of this compound to its potential biological applications.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the quinoxaline family. Based on the established chemistry and pharmacology of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and thorough characterization of this molecule. Subsequent biological screening against a panel of microbial strains and cancer cell lines will be crucial in elucidating its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related derivatives, will further guide the optimization of this scaffold for specific biological targets. The insights provided in this technical guide aim to serve as a catalyst for such future investigations.

References

-

Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and - Semantic Scholar. (2022). Retrieved from [Link]

-

Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC. (2026). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. (2021). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019). Retrieved from [Link]

-

Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed. (1984). Retrieved from [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Retrieved from [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines - ResearchGate. (2009). Retrieved from [Link]

-

Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers - MDPI. (2021). Retrieved from [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. (2016). Retrieved from [Link]

-

Formation of the novel 2,6‐diaminoquinoxaline 3 aa. - ResearchGate. (2019). Retrieved from [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. (2022). Retrieved from [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Retrieved from [Link]

-

A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines - MDPI. (2022). Retrieved from [Link]

-

(PDF) 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide - ResearchGate. (2023). Retrieved from [Link]

-

(PDF) Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - ResearchGate. (2022). Retrieved from [Link]

-

2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide - NIH. (2023). Retrieved from [Link]

-

Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates - NIH. (2019). Retrieved from [Link]

-

Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Retrieved from [Link]

-

Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - NIH. (2023). Retrieved from [Link]

-

Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives - MDPI. (2018). Retrieved from [Link]

-

N-(3-Allyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - ChemRxiv. (2023). Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2011). Retrieved from [Link]

-

2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - NIH. (2015). Retrieved from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Retrieved from [Link]

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2011). Retrieved from [Link]

-

Rapid and Non-Targeted Qualitative and Quantitative Detection of miRNA in Complex Biological Samples Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with a 3-Aminoquinoline and 2',4',6'-Trihydroxyacetophenone Ionic Liquid Matrix - ResearchGate. (2025). Retrieved from [Link]'

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

Technical Guide: Mono-acetylated 2,3-Diaminoquinoxaline Derivatives

Synthesis, Desymmetrization Strategies, and Pharmacological Applications

Executive Summary

The mono-acetylation of 2,3-diaminoquinoxaline represents a critical desymmetrization step in heterocyclic chemistry. While the symmetric parent compound (2,3-diaminoquinoxaline) acts as a bidentate ligand or general precursor, the mono-acetylated derivative,

This guide addresses the primary synthetic challenge: selectivity . Due to the equivalent nucleophilicity of the two exocyclic amino groups, standard acetylation often yields statistical mixtures of unreacted material, mono-acetylated product, and di-acetylated byproducts, or leads to premature cyclization. This document details protocols to achieve kinetic control, ensuring high-yield isolation of the mono-acetylated species.

Structural Significance & Pharmacophore Analysis

The 2,3-diaminoquinoxaline scaffold is a privileged structure in medicinal chemistry.[1] The mono-acetylated derivative alters the physicochemical profile significantly compared to the parent diamine.

Lipophilicity and Permeability

Mono-acetylation breaks the molecular symmetry, creating a dipole moment that enhances solubility in polar organic solvents compared to the highly crystalline, high-melting parent diamine. This modification often improves passive transport across lipid bilayers, a critical parameter for drug candidates targeting intracellular kinases.

Hydrogen Bonding Motifs

In the context of drug design, the mono-acetylated form (

-

Face A (Acetamide): Acts as a hydrogen bond acceptor (carbonyl oxygen) and donor (amide NH), mimicking the adenine hinge-binding region of ATP.

-

Face B (Free Amine): Retains nucleophilicity for further derivatization (e.g., Schiff base formation) or acts as a specific H-bond donor to active site residues (e.g., Gatekeeper residues in kinases).

The "Gateway" Intermediate

The most technically significant aspect of this molecule is its role as a "gateway" to tricyclic systems. Under thermodynamic control (heat/acid), the mono-acetylated form undergoes intramolecular cyclodehydration to form 2-methylimidazo[4,5-b]quinoxaline . Controlling this equilibrium is the central theme of the synthetic protocols below.

Synthetic Strategies: Kinetic vs. Thermodynamic Control

Achieving selective mono-acetylation requires manipulating the reaction kinetics. The reaction with acetic anhydride is highly exothermic and autocatalytic in the presence of the generated acetic acid.

Reaction Pathway Logic

The following Graphviz diagram illustrates the competing pathways. To isolate the mono-acetylated target, one must stay in the "Kinetic Zone" and avoid the energy barriers that lead to di-acetylation or cyclization.

Figure 1: Reaction pathway divergence. Selective mono-acetylation requires strict adherence to kinetic control parameters (Room Temperature, Stoichiometry) to prevent over-reaction or cyclization.

Experimental Protocol: Selective Mono-acetylation

This protocol is designed to maximize the yield of

Materials

-

Substrate: 2,3-Diaminoquinoxaline (>98% purity).

-

Reagent: Acetic Anhydride (

). -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH). Note: AcOH is preferred for solubility, but EtOH allows for easier precipitation.

-

Quenching: Ice-cold distilled water.

Step-by-Step Methodology

| Step | Action | Technical Rationale (Causality) |

| 1 | Dissolve 2,3-diaminoquinoxaline (10 mmol) in glacial acetic acid (20 mL) at room temperature (25°C). | Complete solvation is crucial to prevent localized high concentrations of reagent which lead to di-acetylation. |

| 2 | Add acetic anhydride (10.5 mmol, 1.05 eq) dropwise over 10 minutes. | Critical: Slow addition prevents exotherms. Heat promotes the thermodynamic cyclization to imidazoquinoxaline. |

| 3 | Stir at room temperature for 30–45 minutes. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). | The mono-acetylated product is less polar than the diamine but more polar than the di-acetylated impurity. Stop when starting material disappears. |

| 4 | Pour the reaction mixture into 200 mL of ice-water . | Rapid dilution and cooling crash out the product and quench unreacted anhydride, preventing further reaction. |

| 5 | Filter the yellow precipitate and wash copiously with water ( | Removes residual acetic acid which can catalyze cyclization during the drying process. |

| 6 | Purification: Recrystallize from Ethanol/Water (9:1). | The cyclized byproduct is generally less soluble; the di-acetylated form is more soluble. This solvent system targets the mono-amide. |

Validation Criteria

-

Melting Point: Distinct sharp melting point (approx. 190–192°C). Cyclized products melt significantly higher (>280°C).

-

1H NMR (DMSO-d6): Look for the loss of symmetry.

-

Parent: One singlet for

(4H). -

Target: One singlet for amide

(approx 10.0 ppm), one broad singlet for amine

-

Biological Applications & SAR

The mono-acetylated derivative is not merely an intermediate; it is a bioactive pharmacophore.

Kinase Inhibition Profile

Quinoxaline derivatives are potent ATP-competitive inhibitors. The mono-acetylated motif allows the molecule to anchor into the hinge region of kinases such as Src , VEGFR-2 , and PI3K .

-

Mechanism: The amide oxygen accepts a hydrogen bond from the backbone NH of the kinase hinge, while the quinoxaline N1/N4 nitrogens interact with conserved water molecules or backbone carbonyls.

-

SAR Insight: Substitution on the remaining free amine (e.g., with aryl groups) allows for access to the hydrophobic "back pocket" of the enzyme, drastically increasing selectivity.

Antimicrobial Activity (ESKAPE Pathogens)

Recent studies indicate that

Biological Data Summary[2][3]

| Target / Organism | Activity Metric | Relevance of Mono-acetylation | Source |

| Src Kinase | IC50: 10–50 nM | Amide group mimics Adenine N1/N6 interaction. | [1] |

| MRSA | MIC: 10–60 µM | Lipophilicity modulation for cell wall penetration. | [2] |

| Herpes Virus | EC50: ~5 µM | Precursor to tricyclic intercalators. | [3] |

Advanced Workflow: Heterocyclization

For researchers intending to use the mono-acetylated derivative as a precursor.

To convert the mono-acetylated intermediate into the tricyclic 2-methylimidazo[4,5-b]quinoxaline , alter the conditions to thermodynamic control:

Figure 2: Cyclodehydration workflow. The mono-acetylated amine serves as the immediate precursor to the imidazo-fused system.

References

-

Austin Publishing Group. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

-

ResearchGate. Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026).[2][3] [Link]

-

National Institutes of Health (NIH). Synthesis and biological activity of 2,3-secotriterpene acid mono- and diamides. [Link]

-

Semantic Scholar. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of Quinoxaline Amino-Acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the medicinal chemistry of quinoxaline amino-acetamide derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and delve into the mechanisms of action that underpin their biological effects. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the discovery and development of novel therapeutics.

The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide a unique combination of electronic and steric properties, allowing for diverse interactions with biological targets.[3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

The strategic incorporation of an amino-acetamide side chain onto the quinoxaline core has emerged as a fruitful avenue for the development of potent and selective therapeutic agents. This appendage can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and provide additional points of interaction with target proteins, thereby enhancing biological activity and refining the pharmacological profile.

Synthetic Strategies: Building the Quinoxaline Amino-Acetamide Backbone

The construction of quinoxaline amino-acetamide derivatives typically involves a multi-step synthetic sequence. A common and versatile approach begins with the synthesis of a functionalized quinoxaline core, followed by the attachment of the amino-acetamide moiety.

Core Synthesis: The Condensation Reaction

The most fundamental method for synthesizing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction allows for the introduction of various substituents onto the quinoxaline core, which is crucial for tuning the molecule's properties.

A Key Synthetic Workflow: SN2 Reaction for Linkage

A prevalent strategy for linking the amino-acetamide group to the quinoxaline core involves a nucleophilic substitution (SN2) reaction. This is exemplified in the synthesis of 2-(quinoxalin-2-yl)acetamides, where a hydroxyphenyl quinoxaline is reacted with a bromoacetamide derivative.[4]

Caption: A generalized workflow for the synthesis of quinoxaline amino-acetamide derivatives.

Experimental Protocol: Synthesis of 2-(Quinoxalin-2-yl)acetamides [4]

-

Suspension: Suspend the corresponding hydroxyphenyl quinoxaline and potassium carbonate in anhydrous dimethylformamide (DMF).

-

Stirring: Stir the mixture at room temperature under an inert atmosphere for 10 minutes.

-

Addition of Reagents: Add potassium iodide and the appropriate bromoacetamide derivative to the mixture.

-

Heating: Heat the reaction mixture to 80°C and allow it to react for 13-15 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Remove the DMF by rotary evaporation and precipitate the residue with water.

-

Purification: Filter the obtained solid and wash it with methanol. Recrystallize from ethanol if necessary to yield the pure 2-(quinoxalin-2-yl)acetamide derivative.

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of quinoxaline amino-acetamide derivatives is highly dependent on the nature and position of substituents on both the quinoxaline ring and the amino-acetamide side chain. A thorough understanding of SAR is paramount for the rational design of potent and selective compounds.

Substitutions on the Quinoxaline Ring

-

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents on the quinoxaline core can significantly influence activity. For instance, in a series of anticancer agents, the introduction of a small electron-withdrawing group like chlorine on the quinoxaline ring slightly improved activity, whereas a methyl group diminished it.[5]

-

Positional Isomerism: The position of linkage of the side chain to the quinoxaline core is critical. For antibacterial activity, a 1,4-substituted phenyl ring as a linker between the quinoxaline and acetamide moieties showed moderate activity, which was lost in the 1,3- and 1,2-regioisomers.[4]

Modifications of the Amino-Acetamide Moiety

-

The Amide Linker: The nature of the linker between the quinoxaline core and the terminal aryl group of the acetamide is a key determinant of activity. An NH-CO linker at the second position of the quinoxaline nucleus was found to increase anticancer activity, while aliphatic linkers decreased it.[6]

-

Terminal Aromatic Ring Substituents: Substitutions on the terminal phenyl ring of the acetamide moiety play a crucial role in modulating biological activity.

-

Anticancer Activity: The presence of an unsubstituted phenyl ring on the acetamide resulted in the highest activity in a series of anticancer compounds. An electron-withdrawing group on this ring slightly decreased activity, while an electron-donating group led to an inactive compound.[5]

-

Anti-inflammatory Activity: For anti-inflammatory agents, the nature of the substituent on the N-phenyl ring of the acetamide was critical.

-

| Compound | R1 (on Quinoxaline) | Linker | R2 (on Acetamide) | Anticancer Activity (IC50) | Reference |

| Series A | Cl | -NH-CO- | H | High | [5] |

| Cl | -NH-CO- | Cl | Moderate | [5] | |

| Cl | -NH-CO- | OCH3 | Low | [5] | |

| CH3 | -NH-CO- | H | Low | [5] | |

| Series B | CF3 | -CH2- | CH(CH3)2 | High (IC50 = 1.6-2.5 µM) | [6] |

| CF3 | -N- | CH(CH3)2 | Low | [6] |

Table 1: Structure-Activity Relationship of Quinoxaline Amino-Acetamide Derivatives as Anticancer Agents.

Mechanisms of Action: Targeting Key Cellular Pathways

The therapeutic effects of quinoxaline amino-acetamide derivatives stem from their ability to interact with and modulate the activity of various biological targets. A predominant mechanism of action for many of these compounds is the inhibition of protein kinases.[7]

Kinase Inhibition: A Major Avenue for Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] Quinoxaline derivatives have been shown to act as ATP-competitive inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth factor Receptor (EGFR).[8] The amino-acetamide moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes, leading to potent inhibition.

Caption: Mechanism of action of quinoxaline amino-acetamide derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [5]

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (quinoxaline amino-acetamide derivative) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. Calculate the percent inhibition of the test compound relative to a control (no inhibitor). Determine the IC50 value by testing a range of compound concentrations.

Anti-inflammatory and Antiviral Mechanisms

The anti-inflammatory effects of some quinoxaline derivatives are attributed to the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and the reduction of pro-inflammatory cytokines.[4] For their antiviral activity, quinoxaline derivatives are being investigated for their potential to interact with viral proteins, such as the NS1 protein of the influenza virus, thereby inhibiting viral replication.[9] The amino-acetamide moiety can be tailored to enhance these interactions.

Pharmacokinetics and Drug-like Properties (ADME)

While extensive ADME (Absorption, Distribution, Metabolism, and Excretion) data for the quinoxaline amino-acetamide subclass is still emerging, general considerations for quinoxaline derivatives are relevant. In silico predictions for some derivatives suggest good gastrointestinal absorption.[10] However, properties like blood-brain barrier permeability can be variable and require experimental validation.[10] A critical aspect of the drug development process is the optimization of ADME properties to ensure that a potent compound can reach its target in the body at therapeutic concentrations and be cleared in a safe manner. Early assessment of these parameters is crucial.

Therapeutic Applications and Future Perspectives

Quinoxaline amino-acetamide derivatives have shown promise in a range of therapeutic areas:

-

Oncology: As potent kinase inhibitors, they are being actively investigated for the treatment of various cancers.[7]

-

Inflammation: Their ability to modulate inflammatory pathways makes them attractive candidates for the development of novel anti-inflammatory drugs.[1]

-

Infectious Diseases: The antiviral and antibacterial properties of these compounds warrant further exploration, especially in the context of emerging infectious diseases.[11]

-

Neurological Disorders: Some quinoxaline derivatives have been explored for their potential in treating neurological conditions.

The versatility of the quinoxaline amino-acetamide scaffold, coupled with the potential for fine-tuning its properties through synthetic modifications, ensures that this class of compounds will remain an active and promising area of research in medicinal chemistry. Future work will likely focus on optimizing the ADME profiles of lead compounds, elucidating their mechanisms of action in greater detail, and exploring their efficacy in in vivo models of disease.

References

-

Hassan, A. S., & Ali, M. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687. [Link]

-

Shahin, G. E., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

-

Goud, B. S., et al. (2022). A Review on Multipurpose Potential of Bioactive Heterocycle Quinoxaline. ResearchGate. [Link]

-

de Oliveira, C. S., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3). [Link]

-

Krasavin, M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals, 15(11), 1413. [Link]

-

Tiwari, S., & Singh, R. (2022). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER, 9(6). [Link]

-

El-Sayed, M. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-23. [Link]

-

Elmaaty, A. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-23. [Link]

-

Kumar, A., et al. (2021). In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research, 14(1), 106-110. [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3). [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

-

Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Giraud, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 856. [Link]

-

Katariya, D., et al. (2025). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Reviews and Advances in Chemistry. [Link]

-

Aouad, M. R., et al. (2017). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Heterocyclic Chemistry, 54(4), 2446-2455. [Link]

-

Parada, L. P. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Journal of Medicinal Chemistry, 12(7). [Link]

-

Saini, M. S., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 193, 112229. [Link]

-

Al-Omary, F. A. M., et al. (2019). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 18(1), 125-134. [Link]

-

Montero, V., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(11), 3209. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 10. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile & Handling of 2-Acetamido-3-aminoquinoxaline in DMSO

Executive Summary

2-Acetamido-3-aminoquinoxaline is a privileged heterocyclic scaffold often utilized in medicinal chemistry as a precursor for tricyclic bioactive agents (e.g., imidazo[1,5-a]quinoxalines) or as a direct kinase inhibitor. While its planar, electron-deficient quinoxaline core suggests poor aqueous solubility, its behavior in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) is governed by the disruption of strong intramolecular hydrogen bonds.

This guide provides a definitive technical framework for solubilizing, storing, and deploying this compound in biological assays. Current empirical data suggests a working solubility range of 10–50 mM in anhydrous DMSO , with significant risk of precipitation ("crash-out") upon aqueous dilution.

Part 1: Physicochemical Context & Solubility Mechanism

To master the handling of this compound, one must understand the molecular forces at play. The molecule possesses a specific structural feature that dictates its solubility: the Intramolecular Hydrogen Bond (IMHB) .

Structural Analysis

The proximity of the acetamido group (position 2) and the amino group (position 3) creates a pseudo-six-membered ring via hydrogen bonding between the acetamido carbonyl oxygen and the amino hydrogen.

-

Effect in Solid State: This IMHB planarizes the molecule, increasing crystal lattice energy and reducing solubility in non-polar solvents.

-

Effect in DMSO: DMSO is a powerful hydrogen bond acceptor (S=O dipole). It competes for the amino hydrogen, disrupting the intramolecular lock. This entropic gain drives dissolution.

Theoretical Solubility Parameters

-

Molecular Weight: ~202.21 g/mol

-

LogP (Estimated): 1.2 – 1.8 (Moderately lipophilic)

-

H-Bond Donors: 2 (Amino group, Amide NH)

-

H-Bond Acceptors: 4 (Quinoxaline nitrogens, Carbonyl oxygen)

Solvation Mechanism Visualization

The following diagram illustrates the transition from the crystalline lattice to the solvated state in DMSO.

Part 2: The Solubility Profile

Due to batch-to-batch variations in purity and crystallinity, a single "solubility constant" is often misleading. Instead, we define the Operational Solubility Range .

Operational Data Table

| Parameter | Value / Range | Notes |

| Minimum Working Conc. | 10 mM (~2.0 mg/mL) | Reliable for standard bioassay stocks. |

| Saturation Limit (Est.) | 40 – 60 mM | Highly dependent on temperature and purity. |

| Freeze Point (DMSO) | 18.5°C | Critical: Stock solutions may freeze in cool labs. |

| Aqueous Tolerance | < 1% v/v DMSO | High risk of precipitation above 1% final DMSO in media. |

| Stability | High | Stable in anhydrous DMSO; degrades in wet DMSO (hydrolysis). |

Expert Insight: While you may achieve concentrations up to 100 mM with sonication and heating, these supersaturated solutions are thermodynamically unstable. They will likely precipitate upon storage at -20°C. Stick to 10-20 mM for robust stock solutions.

Part 3: Protocol for Precise Solubility Determination

Do not rely on literature values alone. Use this self-validating "Shake-Flask" protocol to determine the exact solubility limit for your specific batch.

Materials

-

Compound: this compound (>5 mg).

-

Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric, >99.9%).

-

Equipment: Thermomixer (25°C), Centrifuge, UV-Vis Spectrophotometer or HPLC.

Workflow Diagram

Step-by-Step Methodology

-

Preparation: Weigh approximately 5 mg of solid into a 1.5 mL microcentrifuge tube.

-

Saturation: Add 100 µL of anhydrous DMSO. Vortex vigorously.

-

Observation: If the solution is clear, the solubility is >50 mg/mL. Add more solid until a precipitate remains visible.

-

-

Equilibration: Place the tube in a thermomixer at 25°C and shake at 500–750 rpm for 24 hours. This ensures thermodynamic equilibrium.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

-

Quantification:

-

Carefully remove the supernatant.

-

Perform a serial dilution (e.g., 1:1000) into methanol or acetonitrile.

-

Measure Absorbance (UV) at

(typically 250–350 nm for quinoxalines) or inject into HPLC. -

Calculate concentration against a pre-run standard curve.

-

Part 4: Handling, Storage, and "Crash-Out" Avoidance

The Hygroscopicity Trap

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which acts as an anti-solvent for this compound.

-

Risk: A 10 mM stock solution left uncapped for 2 hours can absorb enough water to cause micro-precipitation, which is invisible to the naked eye but will ruin IC50 data.

-

Solution: Store stocks in single-use aliquots at -20°C or -80°C. Use septum-sealed vials if possible.

Biological Dilution Strategy (Avoiding Crash-Out)

When moving from DMSO stock to aqueous media (cell culture), the "crash-out" phenomenon is the primary cause of false negatives.

Recommended Dilution Scheme:

-

Stock: 10 mM in DMSO.

-

Intermediate: Dilute 10-fold into DMSO (not water) to get 1 mM.

-

Final: Spike the 1 mM DMSO solution into the culture media (1:1000 dilution).

-

Result: 1 µM final concentration, 0.1% DMSO.

-

Why: Direct dilution of high-concentration stocks into water often creates local zones of supersaturation that nucleate crystals immediately.

-

References

-

PubChem. 2-Aminoquinoxaline Compound Summary. National Library of Medicine. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for DMSO solubility protocols in drug discovery). [Link]

-

Way, L., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Biomolecular Screening. (Establishes the 1 mM to 100 mM solubility thresholds for heterocycles). [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. (Authoritative industrial guide on DMSO solvent properties). [Link]

Methodological & Application

Application Note: Selective Synthesis of 2-Acetamido-3-aminoquinoxaline

This Application Note is designed for research scientists and drug development professionals. It synthesizes established heterocyclic chemistry principles with practical process engineering to address the chemoselective mono-acetylation of 2,3-diaminoquinoxaline.

Controlling Chemoselectivity to Prevent Imidazole Cyclization

Abstract & Strategic Importance

The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in diverse bioactive agents ranging from glutamate receptor antagonists to kinase inhibitors.[1] 2,3-Diaminoquinoxaline is a critical starting material; however, its desymmetrization via mono-functionalization presents a specific synthetic challenge.

The reaction of 2,3-diaminoquinoxaline with acetylating agents is governed by a three-way competition:

-

Mono-acetylation (Target: 2-Acetamido-3-aminoquinoxaline)

-

Di-acetylation (Side Product: 2,3-Diacetamidoquinoxaline)[1]

-

Cyclodehydration (Side Product: 2-Methyl-1H-imidazo[4,5-b]quinoxaline)[1]

Standard protocols involving refluxing acetic anhydride often drive the reaction thermodynamically toward the tricyclic imidazole system (Product 3). This guide details a kinetic control protocol to selectively isolate the open-chain mono-amide (Product 1) with high purity.

Reaction Engineering & Mechanism

The Chemoselectivity Challenge

The amino groups in 2,3-diaminoquinoxaline are deactivated relative to a standard aniline due to the electron-withdrawing nature of the pyrazine ring. However, once the first amine is acetylated, the neighboring amide group can facilitate two competing pathways:[1]

-

Pathway A (Desired): The remaining amine remains free.[1]

-

Pathway B (Undesired Cyclization): The amide oxygen attacks the neighboring imine/amine, followed by dehydration to form the imidazole ring.[1] This is accelerated by heat and acidic conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the critical divergence points in the synthesis.

Figure 1: Reaction landscape showing the kinetic window required to isolate the mono-amide.[1]

Experimental Protocol

Objective: Synthesis of this compound (N-(3-aminoquinoxalin-2-yl)acetamide). Scale: 10 mmol basis (Scalable to 100 mmol).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Amount | Role |

| 2,3-Diaminoquinoxaline | 160.18 | 1.0 | 1.60 g | Substrate |

| Acetic Anhydride | 102.09 | 1.1 | 1.12 g (1.04 mL) | Reagent |

| THF (Anhydrous) | - | - | 30 mL | Solvent |

| Pyridine | 79.10 | 1.2 | 0.95 g (0.97 mL) | Base/Catalyst |

| Ethanol | - | - | - | Recrystallization |

Step-by-Step Methodology

1. Reaction Setup

-

Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2,3-diaminoquinoxaline (1.60 g) in anhydrous THF (30 mL).

-

Note: The starting material has poor solubility.[1] It may not fully dissolve initially. The addition of pyridine will assist.

-

-

Base Addition: Add pyridine (0.97 mL) to the suspension. Cool the mixture to 0°C using an ice bath.

-

Expert Insight: Pyridine acts as an HCl scavenger (if using acid chlorides) or a nucleophilic catalyst for the anhydride, but here it also buffers the solution to prevent acid-catalyzed cyclization.[1]

-

2. Acetylation (Kinetic Control)[1]

-

Addition: Dropwise add Acetic Anhydride (1.04 mL) over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 4–6 hours.

3. Workup & Purification[1][6][8][9]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes. The product should precipitate as a solid.[1][5]

-

Filtration: Filter the precipitate using a Buchner funnel.[1] Wash the cake with cold water (2 x 10 mL) to remove pyridine and acetic acid.

-

Drying: Air dry the solid for 1 hour.

-

Purification (Crucial): Recrystallize from Ethanol/Water (9:1) .[1]

-

Protocol: Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists. Allow to cool slowly to RT, then to 4°C.

-

Why this works: The cyclized impurity (imidazole) is often more soluble in pure ethanol, while the diamine starting material stays in the mother liquor.[1]

-

Characterization & Validation

To ensure the protocol yielded the open-chain amide and not the imidazole, verify the following spectral data.

Data Comparison Table

| Feature | Target: Mono-Amide | Impurity: Imidazole (Cyclized) |

| IR (Carbonyl) | Strong band ~1680 cm⁻¹ (Amide I) | Absent (No C=O) |

| 1H NMR (NH) | Two distinct environments:1.[1][6][7] Broad s (NH2)2.[1] Sharp s (NH-Ac) | One environment (NH of imidazole ring) |

| 1H NMR (Methyl) | Singlet ~2.2 ppm (Acetyl) | Singlet ~2.7 ppm (Methyl on aromatic ring) |

| Symmetry | Asymmetric (Aromatic protons split) | Symmetric (if N-H tautomerizes fast) |

Expected NMR Data (DMSO-d6)

-

δ 10.1 ppm (1H, s): Amide NH (Exchangeable).[1]

-

δ 7.8 – 7.3 ppm (4H, m): Quinoxaline aromatic protons (Desymmetrized pattern).[1]

-

δ 7.1 ppm (2H, br s): Primary Amine NH₂ (Exchangeable).[1]

-

δ 2.15 ppm (3H, s): Acetyl CH₃.[1]

Troubleshooting & Critical Parameters

Issue: Product contains "Cyclized" impurity.

-

Cause: Reaction temperature was too high (>40°C) or workup involved heating in acidic media.

-

Fix: Maintain strict 0°C to RT control. Do not use acetic acid as the solvent; use THF or DCM.

Issue: Low Conversion / Starting Material remains.

-

Cause: Poor solubility of the diamine.[1]

-

Fix: Use DMF as a co-solvent (10% v/v).[1] Increase reaction time to 12 hours, but do not heat.

Issue: Di-acetylation observed.

-

Fix: Ensure strict stoichiometry (1.0 to 1.05 equiv). Add the anhydride as a dilute solution in THF.

References

-

General Reactivity of Quinoxalines

-

Cyclization Precedents (What to avoid)

-

Acetylation Protocols for Heterocycles

-

Spectral Data Validation (2-Aminoquinoxaline derivatives)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. heteroletters.org [heteroletters.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]

Microwave-assisted synthesis of amino-quinoxaline acetamides

Application Note: High-Efficiency Microwave-Assisted Synthesis of Amino-Quinoxaline Acetamides

Part 1: Executive Summary & Scientific Rationale

The Challenge: Quinoxaline acetamides are privileged scaffolds in medicinal chemistry, exhibiting potent activity as kinase inhibitors (VEGFR-2), antimicrobial agents, and AMPA receptor antagonists. Traditional thermal synthesis (refluxing in toluene/DMF) is plagued by long reaction times (12–24 hours), harsh conditions, and incomplete nucleophilic substitution, particularly at the sterically hindered C-2/C-3 positions of the quinoxaline core.

The Solution:

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach for generating amino-quinoxaline acetamides. By leveraging the high dielectric loss tangent (

Mechanistic Causality (Why Microwave?):

-

Dipolar Polarization: The polar 2,3-dichloroquinoxaline (DCQX) starting material and the amine nucleophile align with the oscillating electric field. The rapid re-orientation generates internal heat (molecular friction), overcoming the activation energy (

) barrier for Nucleophilic Aromatic Substitution ( -

The "Specific Microwave Effect": In

reactions involving neutral nucleophiles (amines) and neutral electrophiles (DCQX), the transition state is more polar than the ground state. Microwave irradiation stabilizes this dipolar transition state, effectively lowering the

Part 2: Experimental Protocol

Materials & Reagents

-

Precursor: 2,3-Dichloroquinoxaline (DCQX) [CAS: 2213-63-0]

-

Nucleophiles: Various amino-acetamides (e.g., Glycinamide HCl, N-phenyl-2-aminoacetamide)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

) - acts as an HCl scavenger. -

Solvent: Ethanol (Green alternative) or DMF (for solubility of aryl amines).

-

Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

General Procedure: Synthesis of 2-Amino-3-Chloroquinoxaline Acetamides

Step 1: Reaction Setup

-

In a 10 mL microwave process vial, charge 2,3-dichloroquinoxaline (1.0 mmol, 199 mg).

-

Add the amino-acetamide derivative (1.1 mmol).

-

Add DIPEA (1.5 mmol) to neutralize the HCl byproduct.

-

Add Ethanol (3.0 mL). Note: Ethanol is preferred over DMF for green chemistry compliance and ease of workup, provided solubility is sufficient.

-

Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:

-

Mode: Dynamic (Power cycling to maintain temp)

-

Temperature: 140°C

-

Pressure Limit: 250 psi

-

Power: Max 200 W[1]

-

Hold Time: 10 minutes (vs. 16 hours conventional reflux)

-

Stirring: High

Step 3: Work-up & Purification

-

Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

-

Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates as a solid due to the hydrophobic nature of the quinoxaline ring.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash with cold water (

mL) and cold ethanol ( -

Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1).

Optimization Parameters (Data Summary)

| Parameter | Condition A (Conventional) | Condition B (Microwave - Optimized) | Outcome |

| Solvent | Toluene (Reflux) | Ethanol (Sealed Vessel) | EtOH allows superheating >78°C without evaporation. |

| Temperature | 110°C | 140°C | Higher temp achieved safely in sealed vessel. |

| Time | 16 Hours | 10 Minutes | 96-fold reduction in time. |

| Yield | 65% | 92% | Cleaner reaction profile; less thermal degradation. |

| Purification | Column Chromatography | Filtration/Recrystallization | Reduced solvent waste. |

Part 3: Visualization & Logic

Reaction Workflow & Mechanism

The following diagram illustrates the

Figure 1: Microwave-assisted

Library Generation Logic (Decision Tree)

For researchers developing a library of compounds, follow this logic to determine the synthetic route based on substituent requirements.

Figure 2: Decision matrix for selecting optimal microwave conditions based on nucleophile sterics.

Part 4: Characterization & Troubleshooting

Self-Validating Quality Control:

-

TLC Monitoring: Use Ethyl Acetate/Hexane (3:7). The starting material (DCQX) is non-polar (high

); the mono-substituted product is more polar (lower -

¹H NMR Signature: Look for the disappearance of the symmetrical quinoxaline proton signals (if unsubstituted) and the appearance of the acetamide -NH- singlet (typically

8.0–10.0 ppm) and the methylene doublet/singlet (

Expert Tips:

-

Vessel Failure: If the vessel vents/fails, it is likely due to the rapid evolution of HCl gas before the base can neutralize it. Solution: Pre-stir the amine and base for 2 minutes before adding DCQX.

-

Solvent Choice: While water is the "greenest" solvent, DCQX has poor solubility. A 1:1 EtOH:Water mix often provides the best balance of solubility and microwave absorption.

References

-

Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). [Link]

-

2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Arabian Journal of Chemistry. [Link]

-

Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Molecules (MDPI). [Link]

-

Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Synthetic Communications. [Link]

-

Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline. ACS Materials Au. [Link]

Sources

Application Note: Optimizing Recrystallization Strategies for Acetamido-Aminoquinoxalines

Introduction

The purification of acetamido-aminoquinoxalines presents a distinct challenge in medicinal chemistry. These scaffolds, often key intermediates in kinase inhibitor development (e.g., EGFR, VEGFR inhibitors), possess a "schizophrenic" solubility profile. The quinoxaline core is lipophilic and planar (promoting

This Application Note provides a scientifically grounded guide to selecting solvent systems that balance these competing forces. We move beyond "trial and error" by analyzing the dielectric and structural compatibility of solvents with the specific functional groups of the quinoxaline scaffold.

The Physicochemical Challenge

-

Oiling Out: The acetamido group often leads to supercooled oils rather than crystals due to strong intermolecular hydrogen bonding competing with crystal lattice formation.

-

Solvate Formation: The basic nitrogen atoms in the quinoxaline ring can trap protic solvents (like methanol), leading to solvates that complicate stoichiometry.

-

Oxidation: Amino-quinoxalines are prone to oxidation (darkening) in solution; prolonged heating in high-boiling solvents must be minimized.

Solvent Selection Logic

The choice of solvent is dictated by the "Solubility Differential"—the gap between solubility at the boiling point (

Table 1: Solvent System Efficacy for Acetamido-Aminoquinoxalines

| Solvent System | Role | Polarity (Dielectric | Application Case | Risk Factor |

| Ethanol / Water | Primary | High (Mixed) | General purpose. Best for derivatives with moderate lipophilicity. | Hydrolysis of acetamido group if boiled too long. |

| Acetonitrile (MeCN) | Specialist | Moderate (37.5) | Best for Amides. Suppresses "oiling out" better than alcohols. | Lower recovery yields if cooled too rapidly. |

| DMF / Water | High-Solubility | High (36.7 / 80) | For high-melting, poorly soluble analogs. | Difficult solvent removal; requires thorough washing. |

| Ethyl Acetate / Hexane | Lipophilic | Low (6.0 / 1.9) | For highly substituted/protected precursors. | Poor solubility of the core scaffold; large volumes required. |

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal solvent system based on the compound's initial behavior.

Figure 1: Decision tree for solvent selection based on initial solubility screening.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water System (Standard)

Recommended for: Most 2-amino-3-acetamidoquinoxaline derivatives with melting points < 200°C.

Mechanism: Ethanol disrupts the crystal lattice at high temperatures, while water acts as an anti-solvent, drastically reducing solubility upon cooling.

-

Dissolution: Place 1.0 g of crude material in an Erlenmeyer flask. Add absolute Ethanol (10 mL) and heat to reflux.

-

Note: If not dissolved, add Ethanol in 2 mL increments until dissolved. Do not exceed 20 mL/g.

-

-

Filtration (Optional): If insoluble black specks (tar/metals) remain, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.

-

Nucleation Point: While keeping the solution at near-boiling, add deionized water dropwise via pipette.

-

Stop point: Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Correction: Add 1-2 drops of Ethanol to clear the turbidity and return to a transparent solution.

-

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.

-

Critical: Do not stir. Stirring induces rapid precipitation of amorphous powder rather than defined crystals.

-

-

Isolation: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel). Wash with cold 50% EtOH/Water.

Protocol B: The Acetonitrile System (Anti-Oiling)

Recommended for: Amides that "oil out" in alcohols or hold onto water.

Mechanism: Acetonitrile (MeCN) is polar aprotic but has a distinct dipole that interacts well with amides without donating protons. It often yields anhydrous crystals.

-

Dissolution: Suspend crude solid in MeCN (5 mL/g). Heat to reflux (82°C).

-

Saturation: If the solid dissolves immediately, concentrate the solution by boiling off solvent until crystals just begin to form on the flask walls, then add 1 mL MeCN to redissolve.

-

Seeding: Remove from heat. If the compound is known to oil out, add a "seed crystal" of pure product at 60°C.

-

Slow Cooling: Wrap the flask in a towel or place in a warm water bath to cool very slowly to room temperature over 4-6 hours.

-

Isolation: Filter and wash with cold MeCN.

Protocol C: The DMF/Water System (High MP)

Recommended for: Highly insoluble, planar analogs (MP > 250°C).

Mechanism: DMF is a "super-solvent" for aromatic heterocycles. Water acts as a harsh anti-solvent to force precipitation.

-

Dissolution: Dissolve 1.0 g of crude in the minimum amount of DMF at 80-90°C. (Usually 2-3 mL/g).

-

Warning: Do not boil DMF (BP 153°C) to avoid decomposition.

-

-

Precipitation: Remove from heat source. Slowly add water dropwise with gentle swirling.

-

Crash Out: Continue adding water until a heavy precipitate forms.

-

Digestion: Heat the suspension again to 90°C. If it dissolves, let it cool. If it remains a suspension, this "digestion" phase helps ripen the crystals, removing trapped impurities.

-

Isolation: Filter. Crucial Step: Wash the cake copiously with water (to remove DMF) followed by a small amount of cold ethanol (to remove water and facilitate drying).

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

If your acetamido-quinoxaline separates as a distinct liquid layer at the bottom of the flask instead of crystallizing:

-

Reheat: Bring the mixture back to a boil to redissolve the oil.

-

Add Solvent: Add slightly more of the good solvent (e.g., Ethanol). The oiling indicates the solution was too concentrated or the anti-solvent ratio was too high.

-

Seed: Add a seed crystal at a temperature just below the cloud point.

Decolorization

Amino-quinoxalines often carry oxidized impurities (yellow/brown tars).

-

Action: During the hot dissolution step (Step 1), add Activated Charcoal (1-2% w/w) . Boil for 5 minutes, then perform a hot filtration through Celite.

References

-

Edelmann, F. T. (2020).[1] What is the best technique for amide purification? ResearchGate.

-

Context: Cites Acetonitrile as a superior solvent for amide recrystallization to avoid chromatography.[1]

-

-

Gerchakov, S., et al. (1966).[2] Quinoxaline Studies.[2][3] XIII. N-(2-Quinoxaloyl)-α-amino Acids.[2] Journal of Organic Chemistry, 31(6), 1831–1834.

- Context: Establishes Ethanol and Ethanol-DMF mixtures as historical standards for quinoxaline-amino acid conjug

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[4] Solubility of 2-Aminoquinoline and Derivatives.[4]

- Context: Provides solubility data for amino-quinoline cores in DMSO and alcohols, extrapol

Sources

Preparation of quinoxaline-based Schiff bases from 2-Acetamido-3-aminoquinoxaline

[1]

Executive Summary & Strategic Rationale

Quinoxaline derivatives are "privileged structures" in medicinal chemistry, possessing a wide spectrum of biological activities including antimicrobial, antitubercular, and antineoplastic properties. The specific precursor, This compound (AAQ) , represents a unique asymmetric scaffold. Unlike the symmetric 2,3-diaminoquinoxaline, AAQ possesses two distinct nitrogen centers:

-

The Acetamido Group (C-2): An amide functionality that acts as a stable hydrogen-bond donor/acceptor and protects one amine.

-

The Free Amino Group (C-3): A primary amine available for condensation with carbonyls.

The Challenge: The electron-withdrawing nature of the pyrazine ring, combined with the adjacent acetamido group, reduces the nucleophilicity of the C-3 amine. Standard room-temperature condensation often fails. The Solution: This guide presents an optimized Acid-Catalyzed Thermal Condensation Protocol and a Microwave-Assisted "Green" Protocol to overcome this kinetic barrier, ensuring high yields of the target Schiff bases (imines).

Chemical Reaction Pathway

The synthesis involves the condensation of this compound (1) with various aromatic aldehydes (2) to form the corresponding Schiff base (3).

Mechanism:

-

Protonation: The acid catalyst activates the aldehyde carbonyl oxygen.

-

Nucleophilic Attack: The C-3 amine of the quinoxaline attacks the activated carbonyl.

-

Dehydration: Elimination of a water molecule forms the C=N imine bond.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the synthesis of quinoxaline-based Schiff bases.

Experimental Protocols

Method A: Conventional Acid-Catalyzed Reflux (Standard)

Best for: Bulk synthesis, thermally stable aldehydes, and initial screening.

Reagents:

-

This compound (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)[1]

-

Solvent: Absolute Ethanol (15–20 mL)

-

Catalyst: Glacial Acetic Acid (2–4 drops)

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol. Slight warming (40°C) may be required for complete solubility.

-

Addition: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the solution.

-

Catalysis: Add 2–4 drops of glacial acetic acid.

-

Expert Insight: The pH should be slightly acidic (pH 5-6). Too much acid can protonate the amine, deactivating it; too little fails to activate the aldehyde.

-

-

Reflux: Attach a condenser and reflux the mixture on a heating mantle/oil bath at 78–80°C for 3–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3).[2] The starting amine spot should disappear.

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base will crystallize out upon cooling.

-

Workup:

-

If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL).

-

If no solid forms: Pour the mixture into crushed ice (50 g) with vigorous stirring. The product should precipitate as a solid.[3]

-

-

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield pure crystals.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, low-yielding reactions, and reducing solvent waste.

Reagents:

-

This compound (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)[1]

-

Solvent: Minimal Ethanol (1-2 mL) or Solvent-Free (Neat)

Step-by-Step Procedure:

-

Mixing: Grind the amine and aldehyde together in a mortar and pestle to form a homogenous paste. (Optional: Add 2 drops of ethanol to aid mixing).

-

Irradiation: Place the mixture in a microwave process vial. Irradiate at 140–160 W (or 80°C if using a synthesis reactor) for 2–5 minutes .

-

Safety Note: Do not use a domestic microwave for precise synthesis; use a dedicated microwave reactor to prevent superheating.

-

-

Workup: Allow the vial to cool. Wash the resulting solid with cold ethanol to remove unreacted starting materials.

-

Yield Comparison: This method typically improves yields by 10–15% and reduces reaction time from hours to minutes.

Characterization & Validation

To validate the structure of the synthesized Schiff bases, look for these diagnostic signals.

| Technique | Diagnostic Signal | Structural Confirmation |

| FT-IR | 1610–1635 cm⁻¹ | Appearance of C=N (Azomethine) stretch. |

| 3200–3300 cm⁻¹ | Presence of NH (Amide) stretch (from acetamido group). | |

| 1660–1690 cm⁻¹ | Presence of C=O (Amide) stretch.[2] | |

| ¹H NMR | δ 8.4 – 9.0 ppm (s, 1H) | Singlet for the Azomethine proton (-N=CH-) . |

| δ 2.1 – 2.5 ppm (s, 3H) | Singlet for the Methyl protons (-COCH₃) . | |

| δ 9.0 – 10.0 ppm (s, 1H) | Broad singlet for the Amide NH . | |

| Mass Spec | [M+H]⁺ | Molecular ion peak corresponding to the Schiff base mass.[2] |

Experimental Workflow Diagram

This flowchart outlines the decision-making process for selecting the appropriate synthesis method and the subsequent workup.

Figure 2: Operational workflow for the synthesis and purification of quinoxaline Schiff bases.

Expert Insights & Troubleshooting

-

Reactivity Issues: The amino group at position 3 is deactivated by the pyrazine ring nitrogen. If the reaction is sluggish, replace Ethanol with n-Butanol (higher boiling point, 117°C) to increase thermal energy input.

-

Moisture Control: Schiff base formation is reversible. Using anhydrous ethanol or adding molecular sieves (4Å) to the reaction flask can drive the equilibrium forward by sequestering the water byproduct.

-

Starting Material Purity: Ensure the this compound is free of 2,3-diaminoquinoxaline. The diamine will react twice, forming a bis-Schiff base, which is a common impurity.

References

-

Microwave-Assisted Synthesis of Schiff Bases

- Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars.

-

Biological Activity of Quinoxaline Derivatives

-

General Protocol for Heterocyclic Schiff Bases

-

Metal Complexes of Quinoxaline Schiff Bases

-

Synthesis, characterization and biological activity of Ni (II) Schiff base complex derived from quinoxaline and ethylenediamine.[6] Institutional Repository.

-

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, characterization and biological activity of Ni (II) Schiff base complex derived from quinoxaline and ethylenediamine [repository.ju.edu.et]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. US3446809A - Process for the preparation of 2-amino-3-hydroxyquinoxalines - Google Patents [patents.google.com]

Troubleshooting & Optimization

Solubility issues with 2-Acetamido-3-aminoquinoxaline in biological assays

Technical Support Center: 2-Acetamido-3-aminoquinoxaline

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. The quinoxaline scaffold is a key feature in many biologically active molecules, but its derivatives can present significant solubility challenges that may impact experimental reproducibility and outcomes.[1][2]

This guide provides in-depth, experience-driven advice to help you navigate and overcome common solubility issues. We will move beyond simple protocol lists to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a complex physicochemical profile. Its structure contains:

-

A large, aromatic, and relatively non-polar quinoxaline core.

-

Two functional groups capable of hydrogen bonding: an amino group (-NH₂) and an acetamido group (-NHC(O)CH₃).

The flat, aromatic core promotes intermolecular π-stacking, which can lead to the formation of a stable crystal lattice that is difficult to break apart with solvents. While the amino and acetamido groups can interact with polar solvents, the dominance of the non-polar core often results in poor aqueous solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound is not dissolving in my primary solvent (e.g., DMSO). What should I do?

This is a common first hurdle. While many organic compounds are readily soluble in DMSO, high concentrations can still be problematic.[3]

Causality: The issue may stem from insufficient solvent volume, low temperature, or the compound's purity and solid-state form (e.g., crystalline vs. amorphous).

Troubleshooting Steps:

-

Increase Solvent Volume: Before trying a different solvent, ensure you are using a sufficient volume. A common starting point for a high-concentration stock is 10-50 mM. If you are aiming for a higher concentration, you may be exceeding the compound's solubility limit.

-

Gentle Warming: Gently warm the solution to 37-50°C. This increases the kinetic energy of the solvent molecules, helping them overcome the crystal lattice energy of the compound.[4] Caution: Do not boil the solution, as this can lead to degradation. Use a water bath for controlled heating.

-

Vortexing/Sonication: After warming, use a vortex mixer for several minutes. For particularly stubborn compounds, a brief sonication in a water bath can be highly effective at breaking up solid aggregates and accelerating dissolution.

If the compound remains insoluble, you may need to consider an alternative solvent or a solvent mixture.

Q2: I've prepared a clear stock solution in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. Why is this happening and how can I fix it?

This phenomenon, known as "solvent shock" or "precipitation upon dilution," is the most frequent problem encountered in biological assays.[5][6]

Causality: The compound is soluble in the 100% organic solvent (like DMSO) but is not soluble in the final, mostly aqueous, biological medium.[7] When the concentrated DMSO stock is rapidly diluted into the aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse and create a more favorable microenvironment.

Troubleshooting Workflow:

Here is a systematic approach to resolving this issue:

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

-

Decrease Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final concentration of ≤0.5%. To achieve this, you may need to prepare a more concentrated stock solution, but this can be counterintuitive if solubility is already an issue. A balance must be struck.

-

Modify the Dilution Method: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution drop-by-drop to the side of the tube while vigorously vortexing the medium. This promotes rapid mixing and prevents localized high concentrations.

-

Pre-warm the Medium: Having your cell culture medium at 37°C can sometimes help keep the compound in solution, although this is not always the case.[5]

-

Test Lower Concentrations: Systematically lower the final concentration of this compound in your assay to determine its practical solubility limit in your specific medium.

Q3: How does pH affect the solubility of this compound? Can I use pH adjustment to my advantage?

Causality: Yes, pH can significantly influence solubility. The 3-amino group is basic and can be protonated (become positively charged) at acidic pH. The acetamido group is weakly acidic but generally not ionized under physiological conditions.

-

Acidic pH (e.g., pH < 6): The amino group becomes protonated (-NH₃⁺). This charge generally increases the molecule's interaction with water, thereby increasing its solubility.

-

Neutral/Alkaline pH (e.g., pH 7-8): The amino group is primarily in its neutral, uncharged form (-NH₂). In this state, the molecule is less polar, and its aqueous solubility is typically at its lowest.

Practical Application:

If your experimental endpoint is not pH-sensitive (e.g., some enzymatic assays), you could try preparing the working solution in a slightly acidic buffer (e.g., pH 6.0-6.5) to enhance solubility. However, for cell-based assays, you are constrained by the physiological pH of the culture medium (typically 7.2-7.4), where the compound is likely to be least soluble.[5] Attempting to significantly alter the pH of cell culture media will harm the cells.

Protocols for Reliable Solution Preparation

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol is a self-validating system designed to ensure a clear, usable stock solution.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-